Ci-MAM-A24 is a synthetic antimicrobial peptide derived from the immune cells of Ciona intestinalis, a marine invertebrate. This compound has been identified for its potent activity against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, making it a promising candidate for addressing antibiotic resistance in clinical settings. The exploration of Ci-MAM-A24 is part of a broader effort to harness bioactive molecules from the innate immune responses of marine organisms, which are increasingly recognized as valuable sources for novel therapeutics.
Ci-MAM-A24 originates from Ciona intestinalis, an ascidian known for its unique immune system. The peptide is classified as a linear cationic α-helical antimicrobial peptide (AMP), which is characterized by its positive charge and helical structure that facilitates interaction with microbial membranes. This classification places Ci-MAM-A24 within a group of peptides recognized for their ability to permeabilize bacterial membranes, leading to cell death.
The synthesis of Ci-MAM-A24 typically involves solid-phase peptide synthesis, a common method for creating peptides in a laboratory setting. This technique allows for the precise assembly of amino acids into the desired sequence while minimizing side reactions.
Ci-MAM-A24 has a specific amino acid sequence that contributes to its antimicrobial properties. The structure typically exhibits an α-helical conformation, which is critical for its interaction with lipid membranes.
Ci-MAM-A24 engages in specific interactions with bacterial membranes, leading to their disruption. The primary reaction involves the insertion of the peptide into the lipid bilayer, causing pore formation and subsequent cell lysis.
The mechanism by which Ci-MAM-A24 exerts its antimicrobial effects involves several steps:
Research indicates that Ci-MAM-A24 shows significant activity against various clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Ci-MAM-A24 has been investigated for various applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2